

Potential Research Areas for Brominated Benzene Derivatives: A Technical Guide

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Compound of Interest

Compound Name:	1-Bromo-3,5- bis(bromomethyl)benzene
Cat. No.:	B1275827

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Introduction

Brominated benzene derivatives are a class of aromatic compounds characterized by one or more bromine atoms attached to a benzene ring. This structural motif serves as a versatile scaffold in modern chemistry, underpinning significant advancements across medicinal chemistry, materials science, and synthetic methodology. The unique electronic properties and reactivity conferred by the bromine atom—its moderate electronegativity, ability to act as a good leaving group in cross-coupling reactions, and capacity to form halogen bonds—make these compounds indispensable building blocks.^{[1][2]} This technical guide explores promising research areas for brominated benzene derivatives, providing quantitative data, detailed experimental protocols, and visual workflows to support researchers, scientists, and drug development professionals in this dynamic field.

Chapter 1: Advanced Synthesis Methodologies

The strategic introduction of bromine onto a benzene ring is a cornerstone of organic synthesis. While traditional methods like electrophilic aromatic substitution remain relevant, recent research has focused on developing more selective, efficient, and sustainable protocols.

Key Synthetic Strategies

- Electrophilic Aromatic Substitution (EAS): This classic method involves the reaction of a benzene derivative with an electrophilic bromine source, such as molecular bromine (Br_2),

often in the presence of a Lewis acid catalyst like FeBr_3 .^{[3][4]} For activated rings, milder conditions can be employed, including the *in situ* generation of bromine from reagents like potassium bromate and hydrobromic acid, which enhances safety.^{[5][6]}

- **Palladium-Catalyzed Cross-Coupling:** Bromobenzenes are key substrates in numerous palladium-catalyzed reactions (e.g., Suzuki, Heck, Stille, Buchwald-Hartwig), which are fundamental for constructing complex molecules by forming new carbon-carbon and carbon-heteroatom bonds.^{[7][8][9]} Research in this area focuses on developing more active and stable catalysts, including nanoparticle-based systems, to improve yields and expand substrate scope.^{[7][10]}
- **Visible-Light Photocatalysis:** A burgeoning area in green chemistry, photocatalysis enables the bromination of aromatic compounds under mild conditions using light as the energy source.^[11] Catalysts like ruthenium complexes or organic dyes can activate brominating agents such as N-bromosuccinimide (NBS) or even generate bromine from HBr and an oxidant like H_2O_2 .^{[11][12][13]} These methods often exhibit high selectivity and functional group tolerance.^{[12][14]}
- **Chemoenzymatic Synthesis:** The use of enzymes, such as haloperoxidases, offers a highly selective and environmentally benign route to brominated aromatics.^[15] Combining enzymatic bromination with chemocatalytic steps, like a subsequent Suzuki coupling in a one-pot cascade, represents a frontier in sustainable synthesis.^[15]

Data Presentation: Comparison of Synthesis Yields

Method	Substrate	Brominating Agent/Catalyst	Conditions	Product	Yield (%)	Reference
Electrophilic Substitution	Acetanilide	KBrO ₃ / HBr	Aqueous, Room Temp	4-Bromoacetanilide	96%	[6]
Suzuki Coupling	Bromobenzene	PdFe ₂ O ₄ / K ₂ CO ₃	100 °C, Methanol/Water	Biphenyl	98%	[7]
Suzuki Coupling	4-Bromotoluene	PdFe ₂ O ₄ / K ₂ CO ₃	100 °C, Methanol/Water	4-Methylbiphenyl	95%	[7]
Photocatalysis	4-Methoxyphenol (TMS protected)	CBr ₄ / Ru(bpy) ₃ Cl ₂	Blue LEDs, CH ₃ CN, RT	2-Bromo-4-methoxyphenol	94%	[11]
Photocatalysis	Toluene	HBr / H ₂ O ₂	Visible Light, Flow Reactor	Benzyl Bromide	High Yields	[13]
Chemoenzymatic Cascade	Indole	AmVHPO / Pd(OAc) ₂	50 °C, Aqueous Buffer	3-Phenylindole	Quantitative	[15]

Experimental Protocol: Electrophilic Bromination of Acetanilide

This protocol details the *in situ* generation of bromine for the safe and efficient bromination of acetanilide.[6][16]

Materials:

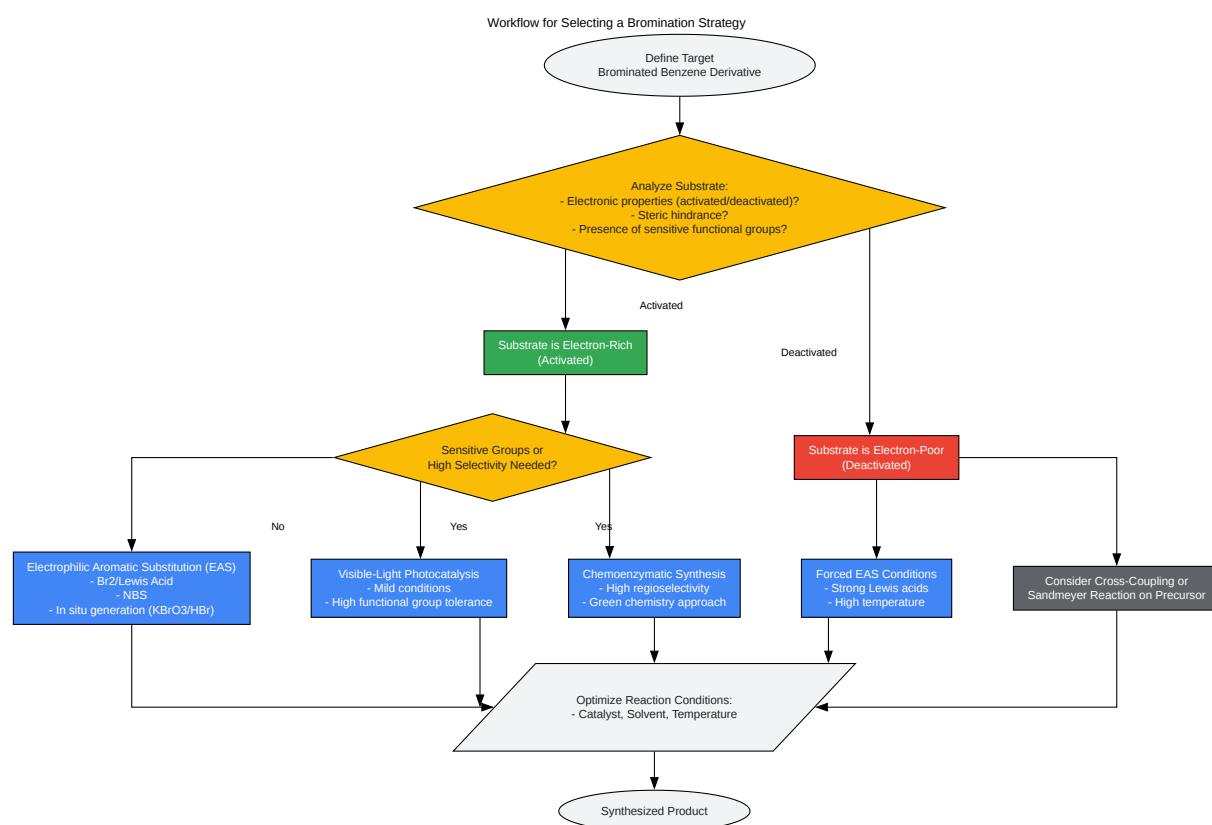
- Acetanilide (200 mg, 1.48 mmol)
- Glacial Acetic Acid (2 mL)
- Potassium Bromate (KBrO₃) (90 mg, 0.54 mmol)
- 48% Hydrobromic Acid (HBr) (0.3 mL, 2.6 mmol)
- Saturated Sodium Bisulfite (NaHSO₃) solution
- Deionized Water
- 95% Ethanol for recrystallization

Procedure:

- In a 25 mL round-bottom flask equipped with a magnetic stir bar, dissolve 200 mg of acetanilide in 2 mL of glacial acetic acid.
- To the stirred solution, add 90 mg of potassium bromate.
- Carefully add 0.3 mL of 48% hydrobromic acid dropwise. The solution will turn orange, indicating the formation of bromine.
- Stir the reaction mixture at room temperature for 30-60 minutes.
- Pour the reaction mixture into a beaker containing 25 mL of cold water. A solid precipitate will form.
- Stir the aqueous suspension for 15 minutes to ensure complete precipitation.
- Collect the crude product by suction filtration using a Hirsch or Büchner funnel.
- Wash the filter cake with a small amount of dilute sodium bisulfite solution to quench any unreacted bromine (the orange color will disappear), followed by several washes with cold water.
- Air-dry the solid product. The expected crude product is an off-white solid.

- For purification, recrystallize the crude 4-bromoacetanilide from 95% ethanol to yield colorless needles.
- Characterize the final product by melting point analysis (literature mp: 167-171 °C) and spectroscopy (¹H NMR, IR).

Visualization: Synthesis Strategy Workflow

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Caption: A decision workflow for choosing an appropriate synthetic method for aromatic bromination.

Chapter 2: Medicinal Chemistry and Drug Discovery

The bromine atom is a privileged substituent in medicinal chemistry. It can modulate a compound's pharmacokinetic properties (lipophilicity, metabolic stability) and engage in specific halogen bonding interactions with protein targets, enhancing binding affinity and selectivity.

Key Research Areas

- **Kinase Inhibitors:** Many potent kinase inhibitors incorporate a bromophenyl moiety. The bromine atom can occupy hydrophobic pockets and act as a halogen bond donor, contributing significantly to potency. For example, a 4-(3-bromophenyl)amino quinazoline derivative was reported as a highly potent inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase.^[17] Research continues into using brominated fragments to target novel kinases implicated in cancer and inflammatory diseases.
- **Central Nervous System (CNS) Agents:** The lipophilicity imparted by bromine can facilitate blood-brain barrier penetration, a critical property for CNS-active drugs. Brominated derivatives are being explored as receptor agonists/antagonists and enzyme inhibitors for treating neurodegenerative diseases.^[18]
- **Antimicrobial and Antiviral Agents:** Brominated phenols and other derivatives have shown promising antimicrobial activity. The development of novel brominated heterocyclic compounds is an active area of research to combat drug-resistant pathogens.

Data Presentation: Bioactivity of Brominated Derivatives

Compound Class	Target	Specific Compound Example	IC ₅₀	Reference
Quinazoline Derivative	EGFR Tyrosine Kinase	4-(3-Bromophenyl)amino-6,7-dimethoxyquinazoline	0.029 nM	[17]
Furan-2-yl(phenyl)methanone	Protein Tyrosine Kinase (general)	(4-Bromophenyl)furan-2-yl)methanone	4.66 μM	[19]
Furan-2-yl(phenyl)methanone	Protein Tyrosine Kinase (general)	(2-Bromo-5-methoxyphenyl)furan-2-yl)methanone	2.72 μM	[19]
Pyridylpyrimidinyl aminophenyl Amide	c-Src Kinase	Cyclic amide derivative (Compound 20)	Comparable to Imatinib	[20]

Experimental Protocol: In Vitro Kinase Inhibition Assay (IC₅₀ Determination)

This protocol provides a general framework for determining the IC₅₀ value of a test compound against a specific protein kinase using a continuous fluorescence-based assay.[21][22]

Materials:

- Recombinant protein kinase
- Sox-based fluorescent peptide substrate
- Assay buffer (e.g., 25 mM Tris-HCl, 10 mM MgCl₂, 100 μM EDTA)
- ATP solution (e.g., 1 mM)

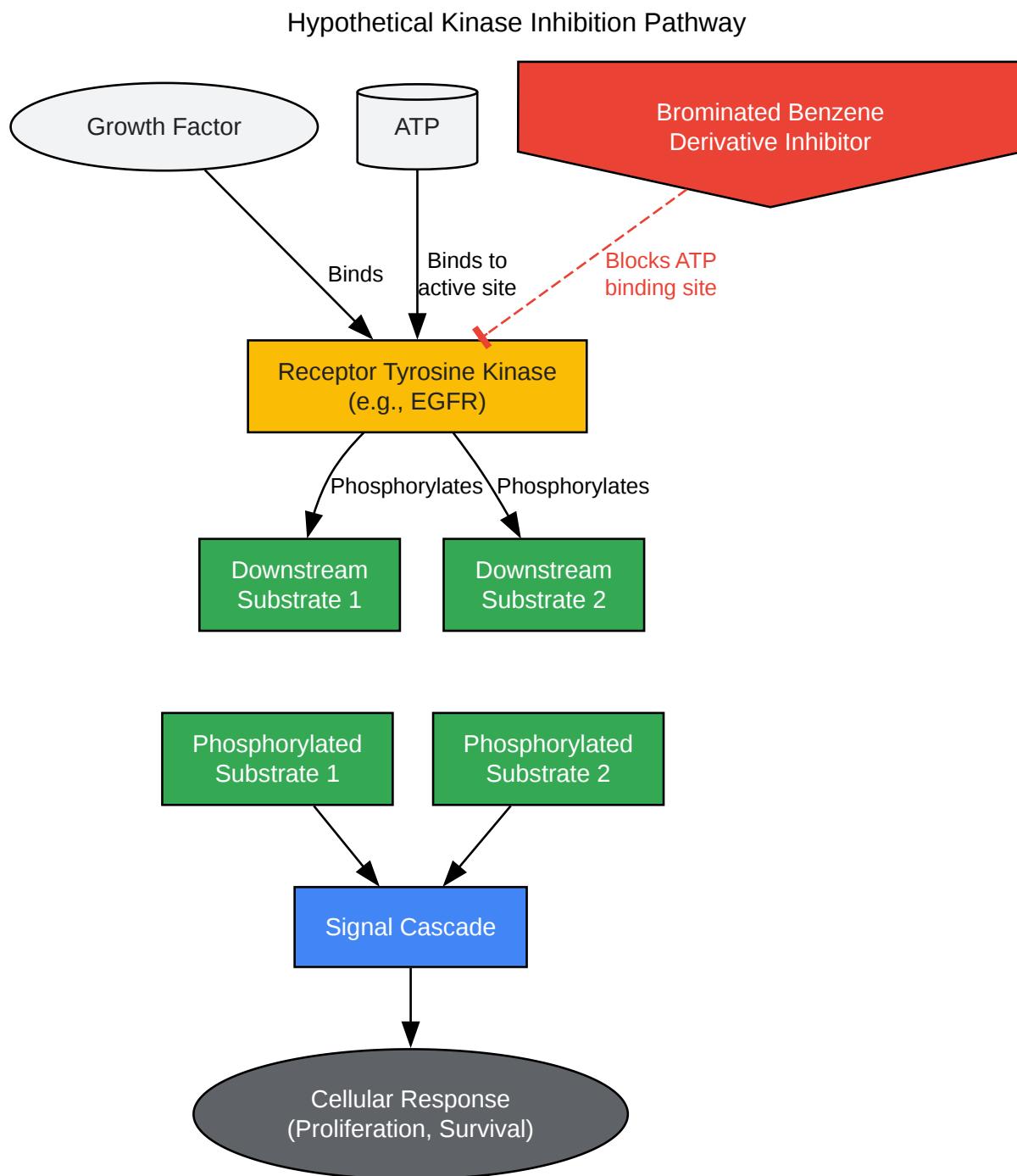
- Test compound (brominated benzene derivative) dissolved in DMSO
- Low-volume 384-well microplate (white or black)
- Fluorescence microplate reader capable of kinetic measurements (Ex: ~360 nm, Em: ~492 nm)

Procedure:

- Compound Preparation: Prepare a serial dilution of the test compound in DMSO. A common scheme is a 12-point, 3-fold dilution series.
- Reaction Mixture Preparation: In each well of the 384-well plate, add the assay components. For a 20 μ L final volume:
 - Add assay buffer.
 - Add the fluorescent peptide substrate (e.g., to a final concentration of 10 μ M).
 - Add the serially diluted test compound (final DMSO concentration should be consistent, e.g., 1-2%). Include "no inhibitor" controls (DMSO only) and "no enzyme" blanks.
 - Add ATP solution (e.g., to a final concentration of 1 mM).
- Initiate Reaction: Add the recombinant kinase (at a pre-determined optimal concentration) to each well to start the reaction.
- Kinetic Measurement: Immediately place the plate in the fluorescence reader pre-heated to 30 °C. Measure the fluorescence intensity every 30-120 seconds for 30-60 minutes.
- Data Analysis:
 - For each well, calculate the initial reaction rate (velocity) by determining the slope of the linear portion of the fluorescence intensity vs. time plot.
 - Subtract the background rate from the "no enzyme" blank wells.

- Normalize the rates by expressing them as a percentage of the "no inhibitor" control (100% activity).
- Plot the percent activity against the logarithm of the inhibitor concentration.
- Fit the data to a four-parameter logistic equation to determine the IC_{50} value.[\[21\]](#)

Visualization: Kinase Inhibition Signaling Pathway



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Caption: Inhibition of a receptor tyrosine kinase signaling cascade by a brominated derivative.

Chapter 3: Materials Science Innovations

Brominated benzene derivatives are integral to the development of high-performance materials, particularly polymers and flame retardants. Research is aimed at creating safer, more effective, and environmentally sustainable materials.

Key Research Areas

- **Polymeric Flame Retardants:** Polybrominated diphenyl ethers (PBDEs) were historically used as effective flame retardants but are now restricted due to environmental and health concerns.[\[15\]](#)[\[23\]](#) A major research focus is the development of polymeric brominated flame retardants. By incorporating the brominated moiety into a polymer backbone (e.g., brominated polystyrene or brominated epoxy polymers), migration and leaching into the environment are significantly reduced.[\[24\]](#)[\[25\]](#)[\[26\]](#)
- **Brominated Monomers for Advanced Polymers:** Bromine-containing monomers are used to synthesize polymers with tailored properties. For example, post-polymerization modification of hydroxyl-containing polymers is a facile method to introduce bromine, creating versatile macro-initiators for controlled radical polymerization techniques or precursors for other functional materials.[\[23\]](#)[\[27\]](#)
- **Organic Electronics:** The electronic properties of brominated aromatic compounds make them useful in organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and chemical sensors.[\[28\]](#) The bromine atom can influence molecular packing and energy levels, providing a tool for fine-tuning material performance.

Data Presentation: Properties of Brominated Polymers

Polymer Type	Precursor/Monomer	Synthesis Method	Property Measured	Value	Reference
Poly(2-bromoethyl methacrylate)	Poly(2-hydroxyethyl methacrylate)	Post-polymerization Bromination	Conversion of -OH to -Br	Quantitative (>99%)	[27]
Brominated Epoxy Polymer	Epoxy Resin	Polymerization & Bromination	Molecular Weight (Mw)	1,000 - 20,000 g/mol	[26]
Brominated Epoxy Polymer	Epoxy Resin	Polymerization & Bromination	Glass Transition Temp (Tg)	< 200 °C (preferably < 160 °C)	[26]
Hyperbranched Polyester	TFDBA-initiated PCL	Thermal Carbene Insertion	Mark-Houwink Alpha (α)	0.38 - 0.48 (branched)	[4]
Linear Polyester (Control)	Benzyl-initiated PCL	N/A	Mark-Houwink Alpha (α)	0.78 (linear)	[4]

Experimental Protocol: Post-Polymerization Bromination of Poly(2-hydroxyethyl methacrylate) (PHEMA)

This protocol describes the quantitative conversion of hydroxyl groups in a pre-synthesized polymer to bromide groups.[23][27]

Materials:

- Poly(2-hydroxyethyl methacrylate) (PHEMA)
- Diethylaminodifluorosulfinium tetrafluoroborate (XtalFluor-E)
- Tetrabutylammonium bromide (TBAB)
- 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)

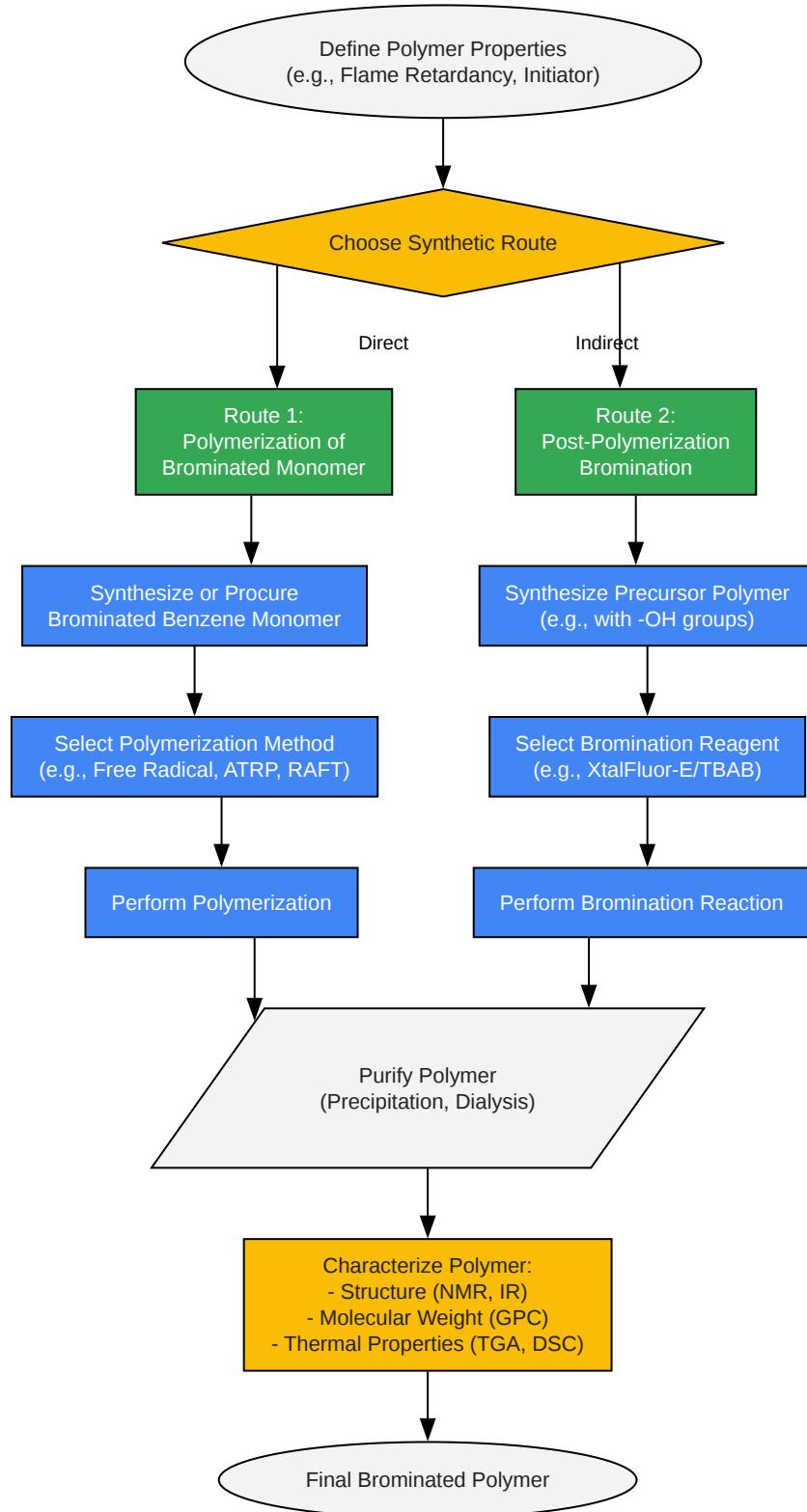
- Anhydrous Dichloromethane (DCM)
- Methanol (for precipitation)

Procedure:

- In a flame-dried flask under an inert atmosphere (e.g., Nitrogen or Argon), dissolve PHEMA in anhydrous DCM.
- Add tetrabutylammonium bromide (TBAB, 5 equivalents per -OH group) and 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU, 5 equivalents per -OH group) to the solution and stir until dissolved.
- Cool the mixture in an ice bath (0 °C).
- Slowly add a solution of XtalFluor-E (5 equivalents per -OH group) in anhydrous DCM to the cooled reaction mixture.
- Allow the reaction to warm to room temperature and stir for 24 hours.
- Monitor the reaction for completion by taking a small aliquot and analyzing via ^1H NMR or IR spectroscopy (disappearance of the broad -OH signal).
- Once complete, concentrate the solution under reduced pressure.
- Precipitate the resulting polymer, poly(2-bromoethyl methacrylate) (PBEMA), by adding the concentrated solution dropwise into a large volume of cold methanol with vigorous stirring.
- Collect the precipitated polymer by filtration, wash with fresh methanol, and dry under vacuum.
- Characterize the final polymer using Gel Permeation Chromatography (GPC) to confirm the molecular weight and dispersity are maintained, and ^1H NMR to confirm quantitative conversion.

Visualization: Workflow for Brominated Polymer Synthesis

Workflow for Synthesis of a Functional Brominated Polymer

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Caption: A logical workflow comparing two primary routes for preparing brominated polymers.

Chapter 4: Environmental Fate and Green Chemistry Approaches

The persistence and bioaccumulation of certain brominated compounds, particularly polybrominated diphenyl ethers (PBDEs), have raised significant environmental concerns, driving research into their toxicology and remediation.[\[21\]](#)[\[29\]](#)

Key Research Areas

- Toxicology of Brominated Compounds: PBDEs are known to cause a range of toxic effects, including hepatotoxicity, neurotoxicity, and disruption of the thyroid hormone system.[\[16\]](#)[\[21\]](#) [\[30\]](#) Understanding the mechanisms of toxicity for both legacy and emerging brominated compounds is crucial for risk assessment and regulation.
- Biodegradation: Many microorganisms have evolved pathways to degrade halogenated aromatic compounds.[\[31\]](#)[\[32\]](#) Research focuses on identifying and engineering microbes or microbial consortia capable of efficiently mineralizing brominated benzenes. The typical pathway involves an initial dehalogenation or oxidation, followed by ring cleavage.[\[29\]](#)[\[33\]](#)
- Catalytic Debromination: Chemical methods for remediation are also being explored. Catalytic hydrodebromination, using catalysts like palladium on carbon (Pd/C) or copper-based systems, can effectively remove bromine atoms from aromatic rings, converting persistent pollutants into less harmful substances.[\[34\]](#)[\[35\]](#) Electrochemical methods using activated carbon cathodes also show promise for debromination.[\[36\]](#)

Data Presentation: Toxicity of Polybrominated Diphenyl Ethers (PBDEs)

Compound/Mixture	Species	Exposure Route	Value Type	Value	Observed Effects	Reference
PentaBDE (DE-71)	Rat (Wistar)	Oral	LD ₅₀ (44-day)	6200 mg/kg	Death	[37]
PentaBDE (technical)	Rat	Oral	LD ₅₀	0.5 - 5 g/kg	Death	[38]
BDE-99	Rat (Sprague-Dawley)	Oral (single dose)	LOAEL	0.6 mg/kg	Phagolysosomes in renal tubules	[37]
BDE-99	Rat (Sprague-Dawley)	Oral (single dose)	LOAEL	0.6 mg/kg	Reduced serum testosterone	[37]
BDE-47	Mouse	Oral (neonatal)	LOAEL	10.5 mg/kg	Permanent impairment of motor behavior	[38]
DecaBDE	Rat	Inhalation (13 wk)	NOAEL	16 mg/m ³	Thyroid hormone levels	[39]

LD₅₀ (Lethal Dose, 50%): The dose required to kill 50% of a test population. LOAEL (Lowest-Observed-Adverse-Effect Level): The lowest dose at which an adverse effect is observed. NOAEL (No-Observed-Adverse-Effect Level): The highest dose at which no adverse effect is observed.

Experimental Protocol: Microbial Degradation of Bromobenzene

This protocol outlines a general procedure for a batch degradation study of bromobenzene by a microbial culture.[29]

Materials:

- Microbial culture (e.g., *Yarrowia lipolytica*)
- Mineral Salt Medium (MSM)
- Bromobenzene (as sole carbon source)
- Sterile serum bottles with airtight seals
- Shaking incubator
- Gas Chromatograph (GC) or High-Performance Liquid Chromatography (HPLC) for concentration analysis
- Ion chromatograph for bromide ion analysis

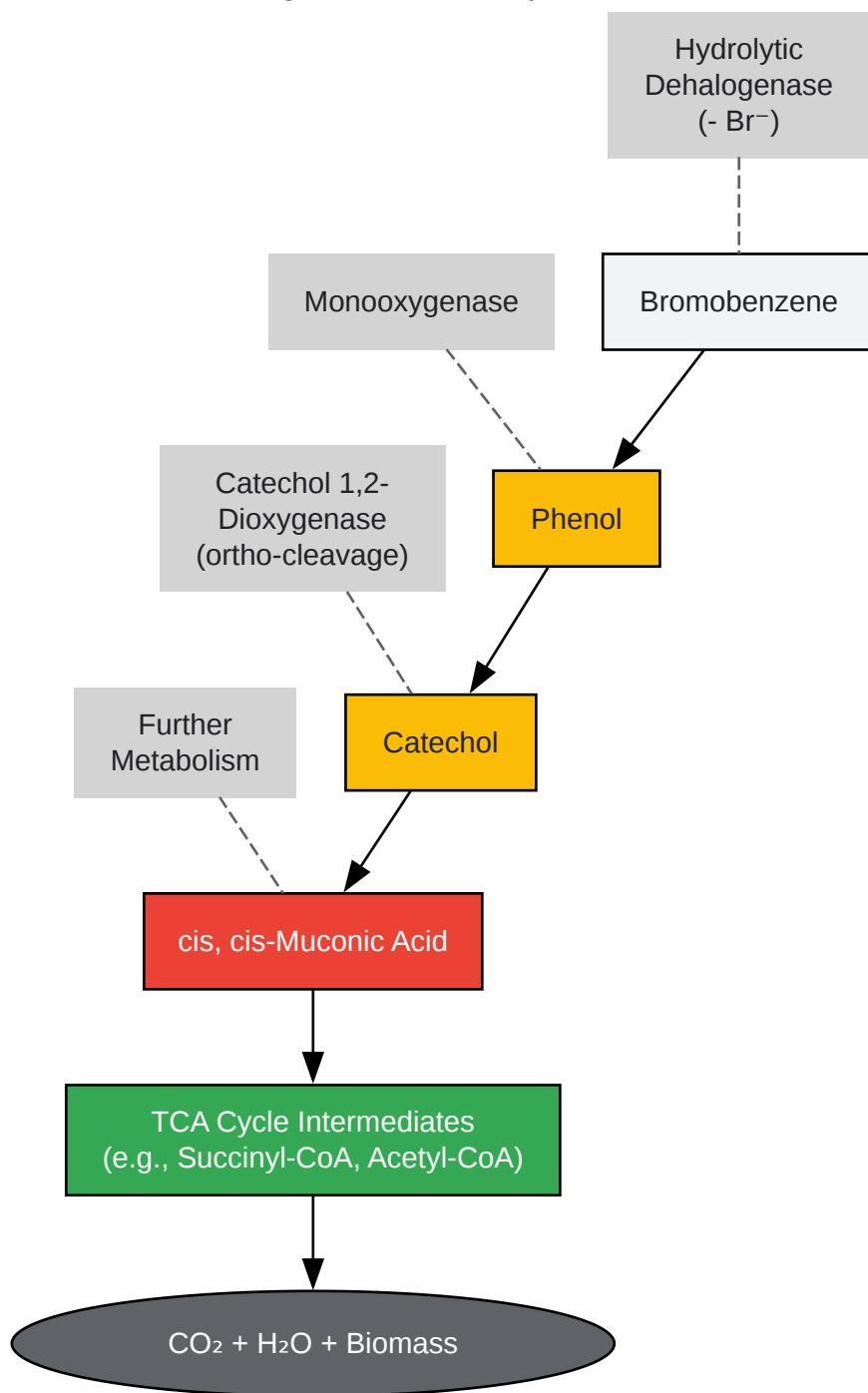
Procedure:

- Culture Preparation: Grow the microbial strain in a suitable rich medium and harvest the cells by centrifugation. Wash the cell pellet with sterile MSM to remove residual medium.
- Batch Setup: In sterile serum bottles, add a defined volume of MSM.
- Inoculate the medium with the washed microbial cells to a specific starting optical density (e.g., $OD_{600} = 0.1$).
- Add bromobenzene as the sole carbon source to a desired final concentration (e.g., 0.5% or 47.6 mM). Set up abiotic controls (no cells) to account for volatilization losses.
- Seal the bottles and place them in a shaking incubator at a controlled temperature (e.g., 30 °C) and agitation speed (e.g., 150 rpm).
- Sampling: At regular time intervals (e.g., 0, 12, 24, 48, 72, 96 hours), withdraw liquid samples aseptically.
- Analysis:

- Cell Growth: Measure the optical density (OD₆₀₀) or dry cell weight to monitor biomass increase.
- Bromobenzene Concentration: Extract the sample with a suitable organic solvent (e.g., hexane) and analyze the extract by GC-FID or GC-MS to determine the remaining concentration of bromobenzene.
- Bromide Ion Release: Analyze the aqueous phase using an ion chromatograph to measure the concentration of released bromide ions, which indicates dehalogenation.
- Metabolite Identification: Use techniques like LC-MS or GC-MS to identify intermediate degradation products (e.g., phenol, catechol).
- Data Calculation: Calculate the degradation rate (mg/L/h) and percentage degradation over time.

Visualization: Biodegradation Pathway of Bromobenzene

Aerobic Biodegradation Pathway of Bromobenzene

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Caption: A proposed metabolic pathway for the aerobic degradation of bromobenzene by yeast.
[29]

Conclusion

Brominated benzene derivatives continue to be a fertile ground for chemical research and development. Key future opportunities lie in the nexus of sustainability, efficiency, and function. The development of green synthetic methods, such as photocatalysis and chemoenzymatic cascades, will be pivotal in reducing the environmental footprint of their production. In medicinal chemistry, a deeper understanding of halogen bonding will enable the rational design of highly potent and selective therapeutics. For materials science, the focus will remain on creating smart, high-performance polymers and electronic materials while designing next-generation flame retardants that are both effective and environmentally benign. Finally, advancing our knowledge of the environmental fate of these compounds and developing robust remediation technologies is not only a scientific challenge but an environmental necessity. The integration of these diverse research areas will ensure that brominated benzene derivatives remain at the forefront of chemical innovation.

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